molecular formula C16H19NO3S B10963416 N-(3-methoxyphenyl)-2,4,5-trimethylbenzenesulfonamide

N-(3-methoxyphenyl)-2,4,5-trimethylbenzenesulfonamide

Cat. No.: B10963416
M. Wt: 305.4 g/mol
InChI Key: OWECDIOMYFTGLD-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-2,4,5-trimethylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications in medicinal chemistry, particularly as antibiotics. This compound features a sulfonamide group attached to a benzene ring substituted with three methyl groups and a methoxyphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-methoxyphenyl)-2,4,5-trimethylbenzenesulfonamide typically involves the reaction of 3-methoxyaniline with 2,4,5-trimethylbenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by using continuous flow reactors which allow for better control over reaction conditions and improved yields. The use of automated systems can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: N-(3-methoxyphenyl)-2,4,5-trimethylbenzenesulfonamide can undergo various chemical reactions including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonamide group can be reduced to an amine.

    Substitution: The methyl groups on the benzene ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

    Substitution: Halogenating agents like bromine or chlorine can be used under catalytic conditions.

Major Products:

    Oxidation: Formation of N-(3-hydroxyphenyl)-2,4,5-trimethylbenzenesulfonamide.

    Reduction: Formation of N-(3-methoxyphenyl)-2,4,5-trimethylbenzeneamine.

    Substitution: Formation of various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

N-(3-methoxyphenyl)-2,4,5-trimethylbenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antibacterial and antifungal properties.

    Industry: Utilized in the development of new materials with specific properties such as improved thermal stability or enhanced solubility.

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-2,4,5-trimethylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can disrupt the synthesis of folic acid in bacteria, leading to their death. Additionally, the methoxyphenyl group can interact with various receptors or enzymes, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

N-(3-methoxyphenyl)-2,4,5-trimethylbenzenesulfonamide can be compared with other sulfonamide derivatives such as:

    Sulfamethoxazole: A widely used antibiotic with a similar mechanism of action.

    Sulfadiazine: Another sulfonamide antibiotic used to treat bacterial infections.

    Sulfapyridine: Used in the treatment of dermatitis herpetiformis.

Uniqueness: What sets this compound apart is its specific substitution pattern on the benzene ring, which can confer unique properties such as enhanced binding affinity to certain molecular targets or improved pharmacokinetic properties.

Properties

Molecular Formula

C16H19NO3S

Molecular Weight

305.4 g/mol

IUPAC Name

N-(3-methoxyphenyl)-2,4,5-trimethylbenzenesulfonamide

InChI

InChI=1S/C16H19NO3S/c1-11-8-13(3)16(9-12(11)2)21(18,19)17-14-6-5-7-15(10-14)20-4/h5-10,17H,1-4H3

InChI Key

OWECDIOMYFTGLD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC(=CC=C2)OC)C

Origin of Product

United States

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